molecular formula C7H12O B145942 exo-2-Norborneol CAS No. 497-37-0

exo-2-Norborneol

Cat. No. B145942
CAS RN: 497-37-0
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-VQVTYTSYSA-N
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Description

Exo-2-Norborneol is not directly mentioned in the provided papers, but the research context involves various norbornene derivatives, which are closely related to exo-2-Norborneol. Norbornene compounds are bicyclic hydrocarbons that are part of the norbornane family, and they are known for their unique chemical and physical properties that make them suitable for various applications, including polymer synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of norbornene derivatives is a topic of interest in several studies. For instance, living ring-opening metathesis polymerization (ROMP) was used to synthesize isomerically pure exo-norbornene esters containing either a PdII SCS pincer complex or a diaminopyridine unit . Another study reported the vinyl-type polymerization of norbornene dicarboxylic acid dialkyl esters using a palladium(II) catalyst, resulting in polymers with good solubility and excellent thermal stability . Additionally, stereo-selective synthesis methods have been developed for exo-5-norbornene-2-carboxylic acid, highlighting the importance of controlling stereochemistry in the synthesis of norbornene derivatives .

Molecular Structure Analysis

The molecular structure of norbornene derivatives plays a crucial role in their reactivity and properties. For example, the stereochemistry of norbornene is a determining factor in the hetero Diels-Alder reactions, where exo selectivity is favored due to the distortion of norbornene and the conformation of transition state structures . The structure of norbornene derivatives also influences their polymerization behavior, as seen in the different polymerizability between endo- and exo-norbornene lactones .

Chemical Reactions Analysis

Norbornene derivatives undergo various chemical reactions, including polymerization and fragmentation. The ROMP of norbornene lactones leads to the synthesis of ester-functionalized bicyclic aliphatic polymers . In another study, exo- and endo-2-norbornyloxychlorocarbenes were found to fragment to ion pairs, leading to different products depending on the stereochemistry . The addition of monohalocarbene to norbornene also demonstrates the importance of stereochemistry, with exo addition leading to stable exo-anti adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of norbornene derivatives are influenced by their molecular structure. Polymers synthesized from norbornene esters exhibit excellent thermal stability and solubility in organic solvents . The glass transition temperature and mechanical flexibility of these polymers can be adjusted by altering the length of the side-chain alkyl groups . The gas transport properties of polymers prepared via metathesis copolymerization of norbornene derivatives have also been studied, showing potential for applications in membrane technology .

Relevant Case Studies

Several case studies highlight the applications of norbornene derivatives. For instance, the synthesis of 2-endo-amino-2-exo-hydroxymethylnorbornenes showed inhibitory activity against protein kinase C, indicating potential medicinal applications . The synthesis of a highly efficient radical clock using norbornene derivatives also demonstrates the utility of these compounds in radical chemistry .

Scientific Research Applications

1. Polymer Synthesis and Functionalization

  • Living Ring-Opening Metathesis Polymerization (ROMP): exo-Norbornene esters containing PdII SCS pincer complexes or diaminopyridine units were synthesized and polymerized using ROMP, demonstrating high propagation rates under mild conditions (Pollino, Stubbs, & Weck, 2003).
  • Synthesis of Reactive Polymeric Architectures: exo-5-Norbornene-2-carboxylic acid pentafluorophenyl ester was used to create soluble polymeric active esters for the preparation of multifunctional polymers (Vogel & Théato, 2007).
  • Gradient Copolymers via ROMP: exo-5-(benzyloxy)norbornene and exo-5-[(4-tert-butyl)benzyloxy]norbornene were synthesized into gradient copolymers using ROMP, enabling further functionalization through various chemical reactions (Dettmer, Gray, Torkelson, & Nguyen, 2004).

2. Chemical Reaction Mechanisms

  • Gas-Phase Pyrolysis: exo-2-Norbornyl formate, under certain conditions, yields exo-2-Norborneol and CO gas, with the reaction following a first-order rate law, suggesting a semi-polar concerted three-membered cyclic transition state mechanism (Mahecha, Cartaya, Maldonado, Alvarado, & Chuchani, 2017).

3. Metabolic Glycoengineering

  • Norbornene-Modified Mannosamine Derivatives: Exploring the potential of norbornene-modified mannosamine derivatives for metabolic glycoengineering showed that the exo derivative reacts more rapidly than the endo derivative (Späte, Dold, Batroff, Schart, Wieland, Baudendistel, & Wittmann, 2016).

4. Material Properties and Applications

Future Directions

The intermediate 2-norbornanol is still being widely developed . The hydroboration of norbornene, followed by oxidative workup provides exo-2-norborneol in excellent yields and with stereoselectivity . This suggests that there is ongoing research and development in the synthesis and applications of exo-2-Norborneol.

properties

IUPAC Name

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTYQMYDIHMKQB-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-Bicyclo(2.2.1)heptan-2-ol

CAS RN

497-37-0, 61277-93-8
Record name exo-Norborneol
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Record name exo-Norborneol
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Record name exo-Norborneol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061277938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel-
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Record name Exo-bicyclo[2.2.1]heptan-2-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NORBORNEOL, EXO-
Source FDA Global Substance Registration System (GSRS)
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Record name NORBORNEOL, EXO-(-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
JK Stille, FM Sonnenberg - Journal of the American Chemical …, 1966 - ACS Publications
… exo-2-Norborneol. When exo-2-norborneol (2) was also treated with thionyl chloride (Figure 1) by employing similar conditions and solvents (Table II) again exo-2-chloronorbornane (4) …
Number of citations: 18 pubs.acs.org
A Chollet, C Mahaim, C Foetisch, M Hardy… - Helvetica Chimica …, 1977 - Wiley Online Library
… In order to better understand the effect of the epoxide ring on the chemical and spectroscopic properties of the dienes 3 and 4 we chose to study 5,6-dimethylidene-exo-2-norborneol (1 l)…
Number of citations: 32 onlinelibrary.wiley.com
SY Chiou, CF Huang, SJ Yeh… - … of Molecular Asymmetry, 2010 - Wiley Online Library
… ) (synthesis from condensation of (6)-exo-2-norborneol with 1.2 equiv of butyryl chloride in the … This reaction yielded (S)-(2)exo-2-norborneol (49% yield) (mp 5 125–1268C and [a]25 …
Number of citations: 8 onlinelibrary.wiley.com
G Mahecha, L Cartaya, A Maldonado… - Journal of Analytical and …, 2017 - Elsevier
… The substrate exo-2-norbornyl formate yielded surprisingly exo-2-norborneol and CO gas. This reaction, in the presence or absence of the free radical inhibitor toluene, proved to be …
Number of citations: 3 www.sciencedirect.com
M LAJUNEN, H LYYTIKÄINEN - Acta Chem. Scand. A, 1981 - actachemscand.org
… that of 5-methylene-exo-2-norborneol and the transition state of the hydration of 5-methyl-exo2-norbornenol is 2.3 kJ mol-1 lower in energy than that of 5-methylene-exo-2-norborneol. …
Number of citations: 0 actachemscand.org
RN McDonald, RN Steppel - Journal of the American Chemical …, 1970 - ACS Publications
… In contrast to this, however, Berson123 reported that Oppenauer andJones oxidations of l-methyl-exo-2norborneol proceeded without racemization. Also, the use of Sarett’s reagent is …
Number of citations: 49 pubs.acs.org
JT Groves, GA McClusky, RE White, MJ Coon - … and biophysical research …, 1978 - Elsevier
The oxidation of norbornane by a reconstituted liver cytochrome P-450 system affords exo - and endo -2-norborneol in a ratio of 3.4:1. The ratio of these products was found to be 0.76:1 …
Number of citations: 749 www.sciencedirect.com
SY Chiou, CF Huang, SJ Yeh, IR Chen… - Journal of Enzyme …, 2010 - Taylor & Francis
… To a t-butyl methyl ether (100 mL) solution of racemic (±)-exo-2-norbornyl butyrate (1 mmol) (synthesis from condensation of (±)-exo-2-norborneol with 1.2 eqs. of butyryl chloride in the …
Number of citations: 6 www.tandfonline.com
PR Seidl, JGR Tostes, JW de M Carneiro… - Journal of Molecular …, 2001 - Elsevier
Since the 1990s ab initio calculations have become affordable and accurate enough to be useful in the problem of correct assignment in high field, multipulse NMR spectroscopy as well …
Number of citations: 10 www.sciencedirect.com
MC Lin, SJ Yeh, IR Chen, G Lin - The Protein Journal, 2011 - Springer
… 3 , (R)-(+)-exo-2-norborneol (5.6 mg, 50 μmol) was condensed … The enantiomeric excess of (R)-(+)-exo-2-norborneol from the … kinetic resolution of racemic exo-2-norborneol and endo-2-…
Number of citations: 8 link.springer.com

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